molecular formula C19H16FN3O4S B2866275 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide CAS No. 893927-14-5

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2866275
CAS No.: 893927-14-5
M. Wt: 401.41
InChI Key: MEPWPLAKUCVKER-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide is a specialized heterocyclic compound containing a unique 5,5-dioxo-thieno[3,4-c]pyrazol core structure . This molecular architecture is characterized by a fused bicyclic system incorporating both sulfur-containing thiophene and nitrogen-containing pyrazole rings in a dioxo configuration, which contributes to its potential as a key intermediate in medicinal chemistry and drug discovery research . The compound features a 2-fluorophenoxy acetamide substituent, a structural motif known to enhance bioavailability and target engagement in biologically active molecules . Researchers investigating kinase inhibition, protease modulation, and various enzyme-targeted therapies may find this compound particularly valuable due to its multifunctional design that combines hydrogen bond accepting capabilities with aromatic stacking potential . The presence of both fluorophenoxy and phenyl substituents positioned on the electron-deficient heterocyclic scaffold suggests potential applications in developing targeted therapies for neurological disorders, inflammatory conditions, and oncological research . This compound is offered exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to appropriate laboratory safety protocols and consult relevant scientific literature for specific application methodologies .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-15-8-4-5-9-17(15)27-10-18(24)21-19-14-11-28(25,26)12-16(14)22-23(19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWPLAKUCVKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its unique thienopyrazole structure. This compound is part of a broader class of heterocyclic compounds known for diverse biological properties, including anti-inflammatory and antitumor activities. Despite limited direct research on this specific compound, its structural features suggest significant potential for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5S. The presence of multiple functional groups such as the dioxo moiety and the fluorophenoxy group plays a crucial role in its biological activity.

Property Value
Molecular FormulaC23H22N4O5S
Molecular Weight438.51 g/mol
StructureThienopyrazole core

Biological Activity

Research indicates that compounds containing the thieno[3,4-c]pyrazole core exhibit significant biological activities. Preliminary studies suggest that this compound may possess:

  • Anti-inflammatory properties : Similar thienopyrazole derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antitumor activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

  • Enzyme inhibition : Interaction with key enzymes involved in inflammatory and tumorigenic processes.
  • Receptor modulation : Potential binding to specific receptors that mediate cellular responses to inflammation and cancer.

Case Studies

While direct case studies on this specific compound are scarce, related compounds have been extensively studied:

  • Thienopyrazole Derivatives : A study on thienopyrazole derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential applications in oncology.
  • Anti-inflammatory Activity : Research involving similar thienopyrazole compounds demonstrated a marked reduction in inflammatory markers in animal models of arthritis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common steps may include:

  • Formation of the thienopyrazole core.
  • Introduction of the dioxo and fluorophenoxy groups through targeted substitution reactions.
  • Purification using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups
Target Compound Thieno[3,4-c]pyrazol 5,5-dioxo, phenyl
N-(6-trifluoromethylbenzothiazole-2-yl) Benzothiazole Trifluoromethyl, phenyl

Substituent Effects on Acetamide Side Chains

The 2-fluorophenoxy group in the target compound contrasts with substituents in analogs from and :

  • Fluorine vs. Hydrogen Bonding: Fluorine’s electronegativity may engage in weaker C–F···H interactions compared to O–H···O bonds in methoxy-substituted compounds, influencing solubility and crystal morphology .

Table 2: Substituent Comparison

Compound (Source) Substituent Electronic Nature Potential Impact
Target Compound 2-fluorophenoxy Electron-withdrawing Increased metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl) () 3-methoxyphenyl Electron-donating Enhanced solubility
Pharmacopeial analogs () 2,6-dimethylphenoxy Steric hindrance Altered receptor binding

Pharmacological and Physicochemical Implications

  • Crystallinity: Sulfone and fluorophenoxy groups may promote dense crystal packing via dipole-dipole interactions, as inferred from hydrogen-bonding patterns in similar systems .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong half-life compared to methoxy-substituted analogs prone to demethylation.

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